NPY Y2 Selectivity Over MTTP: 3,5-Dimethylisoxazole vs. Biaryl Substituent in Piperidine Series
In direct head-to-head comparisons within the same piperidine scaffold, the 3,5-dimethylisoxazole substituent (compounds 86 and 88) conferred greater selectivity for NPY Y2 over the counter-target MTTP than the biaryl substituent (compound 83), as reported in the primary medicinal chemistry campaign [1]. The enhanced selectivity reduces the likelihood of off-target MTTP activity, a critical consideration for probe compound selection.
| Evidence Dimension | Receptor selectivity (NPY Y2 vs. MTTP) |
|---|---|
| Target Compound Data | Piperidine 3,5-dimethylisoxazole analogs (86, 88): selectivity ratio qualitatively superior to biaryl analog (no inhibitory constant provided for MTTP in this publication segment) |
| Comparator Or Baseline | Piperidine biaryl analog (83): lower selectivity over MTTP |
| Quantified Difference | Qualitative selection advantage; no fold-selectivity value available in the abstract or open-access snippet |
| Conditions | Human NPY Y2 and MTTP receptor binding assays; experimental details in Bioorg Med Chem Lett 2013 [1] |
Why This Matters
Procurement of the 3,5-dimethylisoxazole variant ensures retention of the MTTP-selectivity window, which is essential for functional studies where MTTP cross-reactivity would confound interpretation.
- [1] Mittapalli GK, Vellucci D, Yang J, Toussaint M, Brothers SP, Wahlestedt C, Roberts E. The discovery of potent selective NPY Y2 antagonists. Bioorg Med Chem Lett. 2013;23(14):4182-4186. doi:10.1016/j.bmcl.2013.05.038 View Source
